2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9667730
Molecular Formula: C23H22ClFN4O3
Molecular Weight: 456.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22ClFN4O3 |
|---|---|
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | 2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C23H22ClFN4O3/c1-32-18-5-6-19(20(25)14-18)21-7-8-22(30)29(26-21)15-23(31)28-11-9-27(10-12-28)17-4-2-3-16(24)13-17/h2-8,13-14H,9-12,15H2,1H3 |
| Standard InChI Key | HEOSZQYIRUWLKR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazin-3-one core substituted at the 2-position with a 2-oxoethyl group linked to a 4-(3-chlorophenyl)piperazine moiety. At the 6-position, a 2-fluoro-4-methoxyphenyl group is attached. This arrangement introduces multiple pharmacophoric elements, including halogenated aromatic rings and a piperazine scaffold, which are common in bioactive molecules .
Physicochemical Characteristics
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | 2-[2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
| logP | ~3.1 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 63.1 Ų |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F |
The presence of fluorine and chlorine atoms enhances lipophilicity, potentially improving blood-brain barrier permeability, while the methoxy group contributes to metabolic stability.
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is typically synthesized through multi-step reactions:
-
Pyridazinone Core Formation: Cyclocondensation of dicarbonyl precursors with hydrazine derivatives.
-
Side-Chain Introduction: Alkylation or acylation reactions to attach the 2-oxoethyl-piperazine moiety.
-
Aryl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 2-fluoro-4-methoxyphenyl group.
Analytical Validation
Structural confirmation relies on:
-
Mass Spectrometry (MS): Molecular ion peak at m/z 457.9 [M+H].
-
Nuclear Magnetic Resonance (NMR): Characteristic signals for the piperazine δ 2.5–3.5 ppm (m, 8H), pyridazinone δ 6.8–7.5 ppm (aromatic protons), and methoxy δ 3.8 ppm (s, 3H).
-
X-ray Crystallography: Limited data available, but analogous pyridazinones exhibit planar core structures with substituents in equatorial orientations .
Research Findings and Comparative Analysis
In Vivo Efficacy
A study on HR antagonists reported dose-dependent arousal effects in rats, with ED values of 3.2 mg/kg for wake promotion. The compound’s logP (~3.1) aligns with optimal CNS penetration, suggesting similar efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume